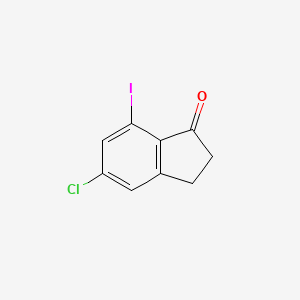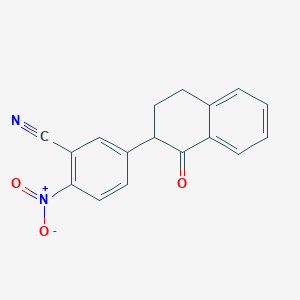
2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile is a complex organic compound with the molecular formula C17H12N2O3 It is characterized by the presence of a nitro group, a benzonitrile moiety, and a tetrahydronaphthalenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by cyclization and functional group transformations. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitro-5-pyridineboronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(-羟基-1-氧代-1,2,3,4-四氢萘-2-基)乙酸乙酯
Uniqueness
2-Nitro-5-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)benzonitrile is unique due to its specific structural features, including the combination of a nitro group, benzonitrile moiety, and tetrahydronaphthalenone structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C17H12N2O3 |
|---|---|
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
2-nitro-5-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C17H12N2O3/c18-10-13-9-12(6-8-16(13)19(21)22)15-7-5-11-3-1-2-4-14(11)17(15)20/h1-4,6,8-9,15H,5,7H2 |
Clave InChI |
MXWHRMIWMLHBSY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-](/img/structure/B11837181.png)
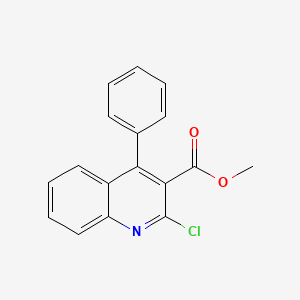
![4(3H)-Quinazolinone, 6-[5-[[[2-(methylsulfonyl)ethyl]imino]methyl]-2-furanyl]-](/img/structure/B11837190.png)
![N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B11837193.png)


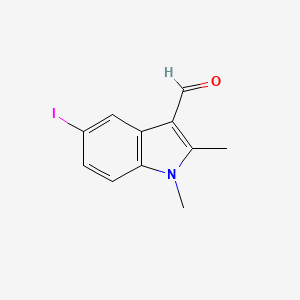
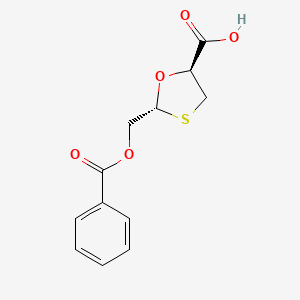
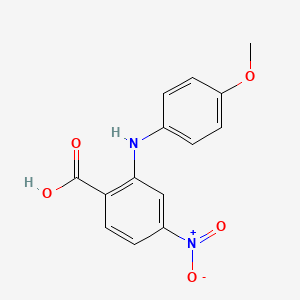

![1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B11837240.png)
![6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine](/img/structure/B11837244.png)
